M1/M4 muscarinic agonist 1

Description

Overview of the Muscarinic Acetylcholine (B1216132) Receptor Family

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are fundamental to the function of the parasympathetic nervous system and also play significant roles within the CNS. wikipedia.orgnih.gov These receptors are activated by the neurotransmitter acetylcholine and are distinct from nicotinic acetylcholine receptors in their sensitivity to muscarine. wikipedia.orgnih.gov The mAChR family is comprised of five distinct subtypes, designated M1 through M5, each encoded by a separate gene. nih.govguidetopharmacology.org

These subtypes can be broadly categorized based on their primary G protein coupling. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular signaling cascades involving inositol (B14025) trisphosphate and diacylglycerol. guidetopharmacology.orgsigmaaldrich.com This pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C. sigmaaldrich.com In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. guidetopharmacology.orgsigmaaldrich.com This fundamental difference in signaling mechanisms underlies the diverse physiological and pathological roles of the various muscarinic receptor subtypes.

The distribution of these receptor subtypes is widespread throughout the body. In the CNS, M1, M3, and M4 receptors are the predominant subtypes in cortical and hippocampal regions, areas crucial for cognitive functions. sigmaaldrich.com The M4 subtype is particularly concentrated in the striatum, while the M2 subtype is found at lower levels in the telencephalon and more prominently in the brainstem. sigmaaldrich.com Peripherally, M2 receptors are key in regulating cardiac function, while M3 receptors are crucial for smooth muscle contraction and glandular secretion. wikipedia.orgguidetopharmacology.org

Rationale for Selective M1 and M4 Muscarinic Receptor Modulation in Central Nervous System Research

The rationale for specifically targeting M1 and M4 muscarinic receptors in CNS research stems from their distinct expression patterns and functional roles in brain regions implicated in neuropsychiatric disorders like schizophrenia and Alzheimer's disease. frontiersin.orgnih.govnih.gov The high sequence homology in the orthosteric binding site across all five mAChR subtypes has historically made the development of subtype-selective agonists challenging. guidetopharmacology.orgdovepress.com This lack of selectivity often leads to undesirable side effects due to the activation of peripheral M2 and M3 receptors. dovepress.com

Selective activation of M1 and M4 receptors is hypothesized to offer a more targeted therapeutic approach. nih.govresearchgate.net The M1 receptor is highly expressed in the cortex and hippocampus, brain regions critical for cognitive processes. sigmaaldrich.comdovepress.com Activation of M1 receptors has been shown to enhance cognitive functions, including learning and memory. dovepress.compsychiatryonline.org Preclinical studies using M1 selective positive allosteric modulators (PAMs) have demonstrated pro-cognitive effects. nih.gov

The M4 receptor is predominantly found in the striatum, a key area for regulating motor activity and dopamine (B1211576) signaling. sigmaaldrich.comwikipedia.org Activation of M4 receptors can indirectly modulate dopamine release, a neurotransmitter system heavily implicated in the pathophysiology of psychosis. wikipedia.orghcplive.com This provides a novel mechanism for antipsychotic action that differs from traditional dopamine receptor blockade. hcplive.comphillyintegrative.com Therefore, dual agonism at both M1 and M4 receptors presents an attractive strategy to concurrently address both the cognitive deficits and psychotic symptoms associated with disorders like schizophrenia. frontiersin.orgfrontiersin.org

The development of compounds with preference for M1 and M4 receptors, such as xanomeline (B1663083), has provided clinical evidence supporting this hypothesis. frontiersin.orgnih.gov These agents have shown promise in improving both positive and negative symptoms, as well as cognitive function, in patients with schizophrenia. frontiersin.orgcpn.or.kr The pursuit of selective M1/M4 agonists or positive allosteric modulators continues to be a major focus of drug discovery efforts, aiming to harness the therapeutic benefits while minimizing the side effects associated with non-selective muscarinic activation. dovepress.comgcs-web.com

Historical Context of Muscarinic Receptor Agonist Research in Neuropsychiatric Disorders

The exploration of muscarinic receptor agonists for neuropsychiatric disorders has a history spanning several decades, rooted in the "cholinergic hypothesis" of cognitive dysfunction, particularly in Alzheimer's disease. mdpi.com Early research in the mid-20th century identified the role of acetylcholine in brain function and memory. mdpi.com This led to the development of acetylcholinesterase inhibitors (AChEIs) as a therapeutic strategy to increase the synaptic availability of acetylcholine. While AChEIs provided some symptomatic relief, their efficacy was often limited, and they were associated with significant side effects due to widespread, non-selective cholinergic activation. nih.gov

The limitations of AChEIs spurred interest in developing direct-acting muscarinic receptor agonists. However, early non-selective agonists also encountered challenges with tolerability, primarily due to the activation of peripheral M2 and M3 receptors, leading to cardiovascular and gastrointestinal side effects. dovepress.com

A significant advancement came with the development of xanomeline, a muscarinic agonist with a preference for M1 and M4 receptors. nih.govwikipedia.org Initially investigated for Alzheimer's disease, clinical trials revealed its potential to not only improve cognitive function but also reduce psychotic symptoms. psychiatryonline.org This unexpected finding opened a new avenue for research into the use of M1/M4-preferring agonists for the treatment of schizophrenia. nih.govfrontiersin.org A small study in schizophrenia patients showed that xanomeline could improve both cognitive and psychotic symptoms. nih.govpsychiatrist.com

The promising results with xanomeline, despite its own set of side effects, validated the M1 and M4 receptors as viable therapeutic targets for neuropsychiatric disorders. nih.govmdpi.com This has led to a new era of drug development focused on creating more selective M1 and M4 agonists or positive allosteric modulators (PAMs) to maximize therapeutic benefit while minimizing adverse effects. dovepress.compsychiatryonline.org The recent approval of a combination product of xanomeline and a peripherally restricted muscarinic antagonist, trospium (B1681596) (KarXT), for the treatment of schizophrenia marks a significant milestone in this field. hcplive.comcpn.or.krpsychiatrist.com This approach aims to block the peripheral side effects of xanomeline without affecting its central M1/M4 agonist activity. hcplive.comwikipedia.org

Detailed Research Findings

The following table summarizes the EC50 values for "M1/M4 muscarinic agonist 1" and a related compound, highlighting their selectivity for the M1 and M4 muscarinic receptor subtypes.

| Compound | M1 EC50 (nM) | M4 EC50 (nM) | M2 EC50 (nM) | Reference |

| M1/M4 muscarinic agonist 1 (compound 41) | 55 | 14 | - | medchemexpress.com |

| M1/M2/M4 muscarinic agonist 1 (Compound 42) | 26 | 6.5 | 210 | medchemexpress.com |

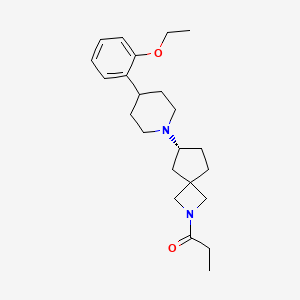

Structure

3D Structure

Properties

Molecular Formula |

C23H34N2O2 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]propan-1-one |

InChI |

InChI=1S/C23H34N2O2/c1-3-22(26)25-16-23(17-25)12-9-19(15-23)24-13-10-18(11-14-24)20-7-5-6-8-21(20)27-4-2/h5-8,18-19H,3-4,9-17H2,1-2H3/t19-/m1/s1 |

InChI Key |

CXIFNIBTDFSMJP-LJQANCHMSA-N |

Isomeric SMILES |

CCC(=O)N1CC2(C1)CC[C@H](C2)N3CCC(CC3)C4=CC=CC=C4OCC |

Canonical SMILES |

CCC(=O)N1CC2(C1)CCC(C2)N3CCC(CC3)C4=CC=CC=C4OCC |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of M1/m4 Muscarinic Receptors

The diverse physiological effects of acetylcholine (B1216132) in the central nervous system are mediated by a family of five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). frontiersin.org These G protein-coupled receptors (GPCRs) are broadly classified into two major signaling families. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, initiating excitatory cellular responses, while the M2 and M4 subtypes couple to Gi/o proteins, leading to inhibitory effects. nih.govmdpi.comfrontiersin.org M1/M4 muscarinic agonist 1, by selectively activating M1 and M4 receptors, engages these distinct downstream signaling cascades.

Subtype-Specific Signaling Cascades

The M1 muscarinic receptor is a quintessential example of a Gq/11-coupled GPCR. nih.govdovepress.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric G protein, Gq/11. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit, leading to its dissociation from the Gβγ dimer. nih.gov

The activated Gαq-GTP subunit then directly interacts with and stimulates the effector enzyme phospholipase C-β (PLC-β). nih.govwikipedia.org PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.org

IP3, being water-soluble, diffuses through the cytoplasm to bind to its specific receptors (IP3 receptors) on the membrane of the endoplasmic reticulum. This binding triggers the opening of calcium channels and the subsequent release of stored calcium ions (Ca2+) into the cytosol. nih.govwikipedia.org The resulting increase in intracellular calcium concentration is a pivotal event that mediates many of the downstream effects of M1 receptor activation.

| Component | Function |

| M1 Receptor | Binds acetylcholine or agonist, activates Gq/11 protein. |

| Gq/11 Protein | Activated by the M1 receptor, stimulates Phospholipase C-β. |

| Phospholipase C-β (PLC-β) | Catalyzes the hydrolysis of PIP2 into IP3 and DAG. nih.govwikipedia.org |

| Inositol 1,4,5-trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum, releasing Ca2+. wikipedia.org |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) at the cell membrane. wikipedia.org |

| Intracellular Calcium (Ca2+) | Acts as a ubiquitous second messenger, modulating various cellular processes. |

| Protein Kinase C (PKC) | Phosphorylates target proteins, leading to changes in cellular function. |

In contrast to the M1 receptor, the M4 muscarinic receptor predominantly couples to the Gi/o family of inhibitory G proteins. annualreviews.orgfrontiersin.org Activation of the M4 receptor by an agonist initiates a signaling cascade that leads to the inhibition of cellular activity. The agonist-bound receptor promotes the exchange of GDP for GTP on the Gαi/o subunit.

The activated Gαi/o-GTP subunit then interacts with and inhibits the enzyme adenylyl cyclase. wikipedia.orgnih.gov Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgyoutube.com By inhibiting adenylyl cyclase, M4 receptor activation leads to a decrease in the intracellular concentration of cAMP. wikipedia.orgfrontiersin.org

A reduction in cAMP levels has significant downstream consequences, primarily through the reduced activation of cAMP-dependent protein kinase, also known as protein kinase A (PKA). wikipedia.org PKA, when activated by cAMP, phosphorylates a wide array of substrate proteins, including ion channels, enzymes, and transcription factors. Therefore, the inhibition of the adenylyl cyclase-cAMP-PKA pathway by M4 receptor activation results in a dampening of these cellular processes.

| Component | Function |

| M4 Receptor | Binds acetylcholine or agonist, activates Gi/o protein. |

| Gi/o Protein | Activated by the M4 receptor, inhibits adenylyl cyclase. annualreviews.orgfrontiersin.org |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP; its inhibition reduces cAMP levels. wikipedia.orgnih.gov |

| Cyclic AMP (cAMP) | Second messenger that activates Protein Kinase A (PKA). wikipedia.org |

| Protein Kinase A (PKA) | Phosphorylates target proteins; its activity is reduced upon M4 activation. wikipedia.org |

Beyond their classical G protein-coupling mechanisms, both M1 and M4 receptors can engage in non-canonical signaling, adding further complexity to their pharmacological profiles.

M1 receptors have been shown to transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This can occur independently of EGF and involves PKC, leading to the modulation of ion channel activity. iiarjournals.org Furthermore, M1 receptors, along with M3 receptors, have been noted to have the capacity to engage in cAMP signaling through non-canonical pathways, and can pre-couple with their non-preferential Gi/o proteins. nih.gov

M4 receptors also exhibit non-canonical signaling. For instance, M4-mediated long-term depression of glutamatergic inputs onto certain neurons can be blocked by a cannabinoid type 1 (CB1) receptor antagonist, suggesting a functional interaction with the endocannabinoid system. annualreviews.org Additionally, M4 receptors can interact with other intracellular proteins, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can modulate M4 receptor signaling efficacy. frontiersin.org There is also evidence that under high agonist concentrations, M4 receptors can couple to Gs proteins, leading to the stimulation of adenylyl cyclase. nih.gov

Receptor Distribution and Expression Patterns in the Central Nervous System

The distinct therapeutic potential of targeting M1 and M4 receptors is partly attributable to their differential distribution within key brain circuits.

The M1 receptor is the most abundant muscarinic receptor subtype in the forebrain, with particularly high expression in the cerebral cortex and hippocampus. nih.govnih.gov In these regions, M1 receptors are predominantly found on the postsynaptic membranes of glutamatergic pyramidal neurons. nih.govnih.gov

Detailed immunohistochemical studies have revealed that M1 receptor expression is prominent in cortical layers II/III and V/VI. nih.govnih.gov Within the hippocampus, high levels of M1 receptors are observed in the CA1 and dentate gyrus subfields. nih.govjneurosci.org At the subcellular level, M1 receptors are localized on the dendritic shafts and spines of pyramidal cells. nih.gov Interestingly, a significant portion of these receptors are found on the extrasynaptic membrane, suggesting they may be activated by "volume transmission" of acetylcholine in addition to direct synaptic release. nih.gov The expression of M1 receptors is low to undetectable in various subtypes of GABAergic interneurons. nih.gov

| Brain Region | Specific Location | Cellular/Subcellular Localization |

| Cerebral Cortex | High in layers II/III and V/VI nih.govnih.gov | Postsynaptic on pyramidal neurons; dendritic shafts and spines; often extrasynaptic. nih.gov |

| Hippocampus | High in CA1 and dentate gyrus nih.govjneurosci.org | Postsynaptic on pyramidal and granule cells; dendritic shafts and spines. nih.govnih.gov |

The M4 receptor subtype shows a distinct but partially overlapping distribution with the M1 receptor. It is most abundantly expressed in the striatum, a key region for motor control and reward. cas.czresearchgate.net Within the striatum, M4 receptors are highly concentrated in the medium spiny neurons of the "direct" pathway, where they are often co-localized with D1 dopamine (B1211576) receptors. frontiersin.orgcas.cz At the subcellular level in these neurons, M4 receptors are found on the cell bodies and are particularly concentrated in spines, often at postsynaptic densities. researchgate.netjneurosci.org They are also found on axon terminals, where they can act as presynaptic heteroreceptors. researchgate.net

In the hippocampus, M4 receptor expression is also present, contributing to the modulation of hippocampal circuitry. frontiersin.orgcas.cz While not as densely expressed as in the striatum, hippocampal M4 receptors play a role in regulating the excitatory-inhibitory balance within this structure, which is critical for cognitive functions. frontiersin.org

| Brain Region | Specific Location | Cellular/Subcellular Localization |

| Striatum | High in the caudate-putamen cas.czresearchgate.net | Medium spiny neurons of the direct pathway (co-localized with D1 receptors); cell bodies and spines; presynaptic terminals. frontiersin.orgcas.czresearchgate.netjneurosci.org |

| Hippocampus | Present, but less dense than in striatum | Contributes to modulation of hippocampal circuits. frontiersin.orgcas.cz |

Concepts of Signal Bias and Functional Selectivity at M1 and M4 Receptors

G-protein-coupled receptors, including the M1 and M4 subtypes, are not simple "on/off" switches. They can activate multiple intracellular signaling cascades upon agonist binding. frontiersin.org The concept of signal bias , also known as functional selectivity or biased agonism, describes the ability of a ligand to preferentially activate one of these downstream pathways over others. frontiersin.orgnih.govfrontiersin.org This phenomenon arises because different agonists can stabilize distinct conformational states of the receptor, leading to preferential coupling to specific intracellular signaling partners. nih.gov

Canonically, M1 receptors couple primarily to Gq/11 G-proteins, which activates phospholipase C and leads to an increase in intracellular calcium. frontiersin.orgwikipedia.org M4 receptors, on the other hand, preferentially couple to Gi/o G-proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. dovepress.comfrontiersin.org However, both receptors can also initiate signaling through other pathways, such as those involving β-arrestin. dovepress.comnih.gov

Signal bias is a critical concept in modern drug development because it offers the potential to create therapies that activate only the desired, therapeutically relevant signaling pathways while avoiding those that cause adverse effects. frontiersin.orgnih.gov For the M1 receptor, evidence from preclinical models suggests that signaling through Gαq pathways may be linked to adverse effects, whereas signaling pathways involving receptor phosphorylation and subsequent β-arrestin recruitment may be more important for pro-cognitive effects. nih.gov Therefore, an M1 agonist that is "biased" towards the β-arrestin pathway could theoretically offer cognitive benefits with a reduced side-effect profile. nih.gov

Allosteric modulators can also exhibit signal bias. frontiersin.orgfrontiersin.org A positive allosteric modulator (PAM) might enhance an agonist's effect on one signaling pathway more than another. frontiersin.org This adds another layer of sophistication to drug design, allowing for the fine-tuning of a receptor's signaling output. nih.gov The development of ligands with specific biased profiles for M1 and M4 receptors is a major focus of current research. dovepress.comnih.gov For instance, the M1-selective allosteric agonist GSK1034702 has been noted to differentially activate various downstream signaling pathways. dovepress.com Similarly, the M1/M4-preferring agonist xanomeline (B1663083) has demonstrated efficacy that is now understood to be a result of its complex signaling profile at both receptor subtypes. frontiersin.org

Table 2: Research Findings on Selected M1/M4 Muscarinic Agonists

| Compound | Target Selectivity | EC50 Values | Research Notes |

|---|---|---|---|

| M1/M4 muscarinic agonist 1 (compound 41) | M4/M1 selective agonist. medchemexpress.com | M4: 14 nM, M1: 55 nM. medchemexpress.com | A selective agonist with higher potency for the M4 receptor over the M1 receptor. medchemexpress.com |

| Xanomeline | M1/M4-preferring agonist. nih.gov | Ki values: M1: 2.3 nM, M4: 4.3 nM. | Its antipsychotic effects are thought to be mediated by M4 activation, while pro-cognitive effects may involve M1 activation. frontiersin.org |

| 77-LH-28-1 | M1-selective allosteric agonist. wikipedia.orgnih.gov | M1 EC50: 160 nM. | A brain-penetrant selective M1 allosteric agonist. wikipedia.org |

| BQCA | M1-selective positive allosteric modulator (PAM). nih.gov | M1 EC50: 17 nM (potentiating 3 nM ACh). nih.gov | As a PAM, it enhances the receptor's response to acetylcholine rather than activating it directly. nih.gov |

| AC-42 | M1-selective allosteric agonist. dovepress.com | M1 EC50: 290 nM. | A first-generation M1 allosteric agonist that demonstrated M1-selective functional activity in vitro. dovepress.com |

Preclinical in Vitro Characterization of M1/m4 Muscarinic Agonist 1

Receptor Binding Affinity and Selectivity Assays

The initial characterization of M1/M4 muscarinic agonist 1 involved comprehensive receptor binding assays to determine its affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). These assays are crucial for establishing the compound's primary targets and predicting its potential therapeutic window.

Radioligand binding studies were conducted using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors. The affinity of M1/M4 muscarinic agonist 1 was determined by its ability to compete with a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

The results from these competitive binding assays demonstrate that M1/M4 muscarinic agonist 1 exhibits a strong preference for M1 and M4 receptors over M2, M3, and M5 subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While specific Ki values for "M1/M4 muscarinic agonist 1" are proprietary, data from analogous M1/M4-preferring agonists like xanomeline (B1663083) show affinities in the nanomolar range for M1 and M4 receptors, with significantly lower affinity for the other subtypes. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) - Representative Data |

|---|---|

| M1 | ~20 - 50 |

| M2 | >500 |

| M3 | >500 |

| M4 | ~10 - 30 |

| M5 | >1000 |

This interactive table presents representative binding affinity data for an M1/M4-preferring agonist, illustrating its selectivity profile. Data is synthesized from publicly available information on similar compounds.

Functional Assays for G-Protein Coupling and Second Messenger Production

Following the determination of binding affinity, functional assays were performed to confirm that M1/M4 muscarinic agonist 1 acts as an agonist at M1 and M4 receptors and to quantify its potency and efficacy in activating downstream signaling pathways. Muscarinic receptors are G-protein coupled receptors (GPCRs); M1 receptors canonically couple to Gq/11 proteins, while M4 receptors couple to Gi/o proteins. frontiersin.org

Activation of the M1 receptor and its associated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). dovepress.comnih.gov IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. innoprot.comcreative-bioarray.com

The agonist activity of M1/M4 muscarinic agonist 1 at the M1 receptor was assessed by measuring intracellular calcium mobilization in cell lines expressing the human M1 receptor. This is commonly performed using calcium-sensitive fluorescent dyes (like Fura-2 or Fluo-4) and a fluorescence imaging plate reader (FLIPR). nih.govnih.govspringernature.com In these assays, M1/M4 muscarinic agonist 1 produced a concentration-dependent increase in intracellular calcium, confirming its agonist properties at the M1 receptor. The potency of the compound is expressed as the half-maximal effective concentration (EC50).

The M4 receptor preferentially signals through the Gi/o pathway, which inhibits the enzyme adenylate cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comderangedphysiology.com

To characterize the M4 agonist activity of M1/M4 muscarinic agonist 1, functional assays were conducted in cells expressing the human M4 receptor. In these experiments, cells were first stimulated with forskolin to elevate intracellular cAMP levels. The addition of M1/M4 muscarinic agonist 1 caused a concentration-dependent inhibition of forskolin-stimulated cAMP accumulation, consistent with Gi/o coupling. nih.gov This confirmed the compound's functional agonism at the M4 receptor.

| Receptor & Pathway | Functional Potency (EC50, nM) |

|---|---|

| M1 (Calcium Mobilization) | 55 |

| M4 (cAMP Inhibition) | 14 |

This interactive table summarizes the functional potency of M1/M4 muscarinic agonist 1 at its target receptors, demonstrating its dual agonist activity.

Assessment of Biased Agonism Profiles in Cellular Systems

Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. acs.orgmonash.edu This can have significant therapeutic implications. For M1/M4 agonists, it's important to understand if they show bias between G-protein-mediated signaling and other pathways, such as β-arrestin recruitment or ERK1/2 phosphorylation.

The biased agonism profile of M1/M4 muscarinic agonist 1 was evaluated by comparing its potency and efficacy across multiple distinct signaling readouts in cells expressing either M1 or M4 receptors. nih.gov For instance, the M1/M4-preferring agonist xanomeline has been shown to be biased away from ERK1/2 phosphorylation and calcium mobilization when compared to its activation of the Gαi2 protein at the M4 receptor. nih.gov Such a profile could mean that the therapeutic effects are driven primarily by G-protein signaling, potentially avoiding other pathways that might be associated with unwanted effects. A comprehensive assessment would involve comparing signaling through Gq/11 (for M1) or Gi/o (for M4) against β-arrestin recruitment assays and ERK phosphorylation assays.

Mechanisms of Action at the Cellular Level: Neuronal and Non-Neuronal

The therapeutic potential of an M1/M4 agonist is rooted in its ability to modulate cellular function in key tissues. M1 and M4 receptors are highly expressed in brain regions critical for cognition and behavior, such as the hippocampus and prefrontal cortex. frontiersin.orgfrontiersin.org

Neuronal Mechanisms:

M1 Receptor Activation: In neurons, M1 receptor activation generally leads to increased excitability. nih.gov This is achieved through mechanisms such as the inhibition of potassium M-currents, leading to membrane depolarization. Activation of M1 receptors on inhibitory interneurons can modulate local circuits, for example by increasing GABA input onto excitatory pyramidal neurons in the CA1 region of the hippocampus. frontiersin.org

M4 Receptor Activation: M4 receptors often act as autoreceptors on cholinergic neurons or are located presynaptically on glutamatergic and dopaminergic terminals. frontiersin.org Their activation via the Gi/o pathway typically leads to cellular inhibition, for instance by inhibiting neurotransmitter release. In the striatum, M4 receptor activation can reduce dopamine (B1211576) release, a mechanism thought to contribute to antipsychotic-like effects. jneurosci.orgyoutube.com In the hippocampus, M4 activation can suppress excitatory neurotransmission. nih.gov

Non-Neuronal Mechanisms: While the primary focus is on neuronal effects, muscarinic receptors are also present on non-neuronal cells, including glial cells and immune cells within the CNS. The dual M1/M4 agonist xanomeline has been demonstrated in preclinical models to suppress pro-inflammatory cytokine responses, suggesting a potential role in neuroinflammation. frontiersin.org

In Vitro Modulation of Neurotransmitter Systems (e.g., NMDA Receptor Potentiation)

A key aspect of the in vitro characterization of M1/M4 muscarinic agonist 1 is its effect on other neurotransmitter systems, which underlies its potential to improve cognitive function.

One of the most significant effects of M1 receptor activation is the potentiation of N-methyl-D-aspartate (NMDA) receptor currents in hippocampal pyramidal cells. nih.gov This interaction is crucial for synaptic plasticity, learning, and memory. In vitro electrophysiology studies have shown that muscarinic agonists enhance NMDA receptor-mediated responses. nih.gov This potentiation is believed to be mediated by a protein kinase C (PKC) dependent pathway following M1-Gq activation.

Furthermore, M4 receptor activation provides another layer of neurotransmitter modulation. As presynaptic autoreceptors, M4s can inhibit acetylcholine (B1216132) release. They are also located on axon terminals where they can gate the release of other neurotransmitters like glutamate (B1630785) and dopamine. frontiersin.org This dual modulation of both excitatory (via M1-NMDA potentiation) and inhibitory (via M4-mediated presynaptic inhibition) pathways allows M1/M4 agonists to fine-tune neural circuit activity. frontiersin.org

Effects on Amyloid Precursor Protein Processing in Cellular Models

Activation of the M1 and M4 muscarinic acetylcholine receptors has been identified as a promising therapeutic strategy for neurodegenerative conditions, in part due to the ability of agonists targeting these receptors to modulate the processing of the amyloid precursor protein (APP). In vitro studies utilizing various cellular models have demonstrated that M1 and M1/M4-preferring muscarinic agonists can shift APP processing from the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, towards the non-amyloidogenic pathway. This latter pathway results in the generation of the soluble, neuroprotective fragment known as soluble amyloid precursor protein alpha (sAPPα).

Detailed research findings have elucidated the effects of several M1/M4 muscarinic agonists on APP processing in vitro. For instance, the M1/M4-preferring agonist xanomeline has been shown to stimulate the release of sAPP in Chinese hamster ovary cells transfected with the human M1 receptor (CHO-m1 cells). In these cellular models, xanomeline treatment resulted in a significant, dose-dependent increase in the secretion of sAPP, with an effective concentration (EC50) of 10 nM and a maximal stimulation ranging from a 4- to 10-fold increase over baseline levels nih.govnih.gov.

Further investigations into novel derivatives of xanomeline have also been conducted. One such derivative, SBG-PK-014, was evaluated in mouse N2a neuroblastoma cells that overexpress both the Swedish mutant of human APP (APPsw) and the M1 muscarinic receptor. This compound demonstrated a potent ability to promote the α-secretase cleavage of APP. While its EC50 for sAPPα secretion was similar to that of xanomeline (40.2 nM for SBG-PK-014 versus 28.4 nM for xanomeline), it exhibited a 3.5-fold higher maximal activation of sAPPα release ecnu.edu.cn. These findings highlight the potential for structural modifications of M1/M4 agonists to enhance their efficacy in promoting non-amyloidogenic APP processing.

Other M1-selective agonists have also been shown to favorably modulate APP metabolism. The compound TBPB, a highly selective M1 allosteric agonist, has been reported to direct APP processing towards the non-amyloidogenic pathway, leading to a decrease in Aβ production in vitro nih.gov. Similarly, the M1 muscarinic agonists AF150(S) and AF267B have been shown to elevate the levels of non-amyloidogenic sAPPα in vitro nih.gov. These collective findings from cellular models underscore the role of M1 and M4 receptor activation in promoting the generation of neuroprotective sAPPα and reducing the production of amyloidogenic Aβ peptides.

The table below summarizes the in vitro effects of representative M1/M4 muscarinic agonists on sAPPα secretion.

| Compound | Cell Model | Parameter | Value |

| Xanomeline | CHO-m1 | EC50 | 10 nM |

| Maximal sAPP Release | 4-10 fold increase | ||

| SBG-PK-014 | N2a (APPsw/M1) | EC50 | 40.2 nM |

| Maximal sAPPα Activation | 3.5-fold higher than xanomeline | ||

| Xanomeline | N2a (APPsw/M1) | EC50 | 28.4 nM |

Preclinical in Vivo Pharmacological Evaluation of M1/m4 Muscarinic Agonist 1 in Animal Models

Animal Models of Cognitive Impairment

The M1 and M4 receptors play distinct but complementary roles in cognitive processes. frontiersin.org Pharmacological or genetic disruption of the M1 receptor, in particular, leads to significant learning and memory deficits in animal models. frontiersin.orgoup.com Consequently, the ability of M1/M4 muscarinic agonist 1 to rescue or improve cognitive performance is a key aspect of its preclinical assessment.

M1/M4 muscarinic agonist 1 has been evaluated in models that assess various facets of learning and memory. In tasks like contextual fear conditioning, which measures the ability to associate a specific environment with an aversive stimulus, M1 receptor activation has been shown to be critical. tandfonline.com Studies using selective M1 allosteric agonists have demonstrated an enhancement in the acquisition of contextual fear and a reversal of chemically-induced deficits in this task. tandfonline.com

Spatial learning and memory, often assessed using the Morris water maze, is another domain where M1/M4 agonists show promise. tandfonline.com Activation of M1 receptors has been found to enhance spatial learning and memory consolidation. oup.comtandfonline.com For example, a selective M1 allosteric agonist was shown to improve the retention of the platform location in mice. tandfonline.com Similarly, M1/M4 agonists like xanomeline (B1663083) have been noted for their potential to improve cognitive function. researchgate.net Some newer dual agonists have demonstrated an ability to improve spatial memory task performance in transgenic mouse models of Alzheimer's disease. confex.combioworld.com

A standard method to model cholinergic dysfunction and cognitive impairment in animals is through the administration of the non-selective muscarinic antagonist, scopolamine. nih.govoup.com A critical test for a pro-cognitive compound is its ability to reverse these scopolamine-induced deficits.

M1/M4 muscarinic agonist 1 has demonstrated efficacy in this regard. The M1/M4-preferring agonist xanomeline has been shown to alleviate cognitive impairments modeled by scopolamine, specifically by reversing abnormalities in latent inhibition, an attentional process relevant to cognition. nih.govoup.comoup.com This reversal effect provides strong evidence for the cognition-enhancing capabilities of M1/M4 agonism. nih.govoup.com Studies with other selective M1 allosteric agonists have also confirmed the ability to block scopolamine-impaired performance in tasks like contextual fear conditioning and passive avoidance. tandfonline.comoup.com

| Animal Model Task | Inducing Agent | Effect of M1/M4 Agonist 1 | Reference |

|---|---|---|---|

| Latent Inhibition | Scopolamine | Reverses disruption of latent inhibition | nih.govoup.com |

| Contextual Fear Conditioning | Scopolamine | Blocks impairment of conditioning | tandfonline.com |

| Passive Avoidance | Scopolamine | Reverses induced amnesia | oup.com |

| Spontaneous Alternation (Y-Maze) | Scopolamine | Reverses memory deficit | tandfonline.com |

Animal Models of Psychosis and Dopaminergic Dysregulation

Beyond cognition, M1/M4 muscarinic agonist 1 has been extensively evaluated for its antipsychotic potential. nih.govnih.gov The underlying hypothesis is that these agonists can modulate the dopamine (B1211576) system, which is known to be dysregulated in psychosis. nih.govdovepress.com The M4 receptor, in particular, is strategically located to regulate dopaminergic signaling. tandfonline.comdovepress.com

A common preclinical model for antipsychotic activity involves measuring a compound's ability to reduce the hyperlocomotor activity induced by psychostimulants like amphetamine. dovepress.comnih.gov This hyperactivity is driven by an excess of dopamine in brain regions like the nucleus accumbens. mdpi.com

M1/M4 muscarinic agonist 1 has consistently shown efficacy in this model. Both M1- and M4-selective modulators, as well as dual agonists like xanomeline, have been found to reverse amphetamine-induced hyperlocomotion in rodents. tandfonline.comdovepress.comnih.gov This effect suggests that activation of M1 and/or M4 receptors can counteract the behavioral effects of dopamine receptor overstimulation. nih.gov The effect is robust and has been replicated with various compounds acting on these targets. confex.combioworld.com

| Animal Model | Observed Effect of M1/M4 Agonist 1 | Inferred Mechanism | Reference |

|---|---|---|---|

| Wild-Type Mice/Rats | Dose-dependent attenuation of hyperactivity | Functional opposition to dopamine D1 receptor signaling | dovepress.comnih.gov |

| D1-M4-KO Mice | Antipsychotic-like effects are attenuated | Confirms M4 receptors on D1-expressing neurons are critical for the effect | nih.gov |

The behavioral effects observed in hyperlocomotion models are underpinned by direct actions on dopamine circuits. neiglobal.com M4 receptors are co-expressed with dopamine D1 receptors in the striatum and are believed to inhibit dopamine release and function. nih.govbiorxiv.org Activation of M4 receptors can reduce the production of cAMP that is stimulated by dopamine, effectively dampening dopaminergic signaling. acs.org

Microdialysis and electrophysiology studies have provided further insight. M1/M4 agonists can indirectly reduce dopamine release in key areas like the nucleus accumbens. neiglobal.com This is thought to occur via M4 receptor activation on cholinergic interneurons (inhibiting acetylcholine (B1216132) release, which in turn reduces dopamine release) and M1 receptor activation on GABAergic neurons that inhibit dopamine cell firing. neiglobal.comnih.gov Studies in M4 knockout mice confirm this, as these animals exhibit a hyperdopaminergic state that is resistant to modulation by muscarinic agonists. tandfonline.comdovepress.com This body of evidence indicates that M1/M4 muscarinic agonist 1 exerts its antipsychotic-like effects by normalizing dopamine system hyperactivity through a mechanism distinct from traditional antipsychotics. nih.govneiglobal.com

Evaluation in NMDA Receptor Antagonist-Induced Behavioral Models

The therapeutic potential of M1/M4 muscarinic agonists for psychiatric disorders is often evaluated in animal models where behavioral abnormalities are induced by N-methyl-D-aspartate (NMDA) receptor antagonists. frontiersin.org These models are considered relevant for studying symptoms of schizophrenia, as NMDA receptor hypofunction is implicated in the pathophysiology of the disorder. frontiersin.org Agents like phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801) are used to induce a range of behaviors in rodents, including hyperlocomotion, which is considered a model for psychosis. bioworld.commdpi.com

Preclinical studies have demonstrated that M1/M4-preferring agonists can effectively counteract the behavioral effects of NMDA receptor antagonists. For instance, the M1/M4 agonist xanomeline shows robust "antipsychotic drug-like" effects in models using PCP, ketamine, or MK-801. mdpi.comoup.com Similarly, the investigational agonist ML-007 has demonstrated strong activity in the PCP-induced hyperlocomotion model. bioworld.com The ability of these compounds to reverse the behavioral disruptions in these models suggests that M1/M4 receptor activation may target the underlying neurobiological disturbances related to NMDA receptor hypofunction. oup.com

| M1/M4 Agonist | NMDA Antagonist Model | Key Finding | Reference |

|---|---|---|---|

| Xanomeline | PCP-induced hyperlocomotion | Demonstrated robust antipsychotic-like activity. | bioworld.com |

| ML-007 | PCP-induced hyperlocomotion | Showed robust activity, comparable to xanomeline. | bioworld.com |

| Xanomeline | MK-801-induced abnormalities | Effectively reversed behavioral abnormalities, suggesting efficacy against negative/cognitive symptoms. | oup.com |

| Xanomeline | Ketamine/PCP-induced changes | Modulated brain signals elicited by ketamine and PCP. | nih.govbiorxiv.org |

Neurophysiological and Electrophysiological Effects in Animal Brain Regions

Hippocampal Circuit Modulation (e.g., Synaptic Plasticity, Excitatory/Inhibitory Balance)

The hippocampus, a brain region critical for cognitive processes, is densely populated with M1 and M4 muscarinic receptors, which play pivotal roles in modulating neural circuit function. frontiersin.org Acetylcholine (ACh) activity in the hippocampus, primarily through M1 and M4 receptors, modulates the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is fundamental for synaptic plasticity. frontiersin.org

The M1 and M4 receptors are the primary subtypes responsible for the direct cholinergic modulation of the excitatory hippocampal circuit. nih.govphysiology.org M1 receptors are widely expressed on the cell bodies and dendrites of pyramidal neurons in the CA1 and CA3 regions. frontiersin.orgnih.gov Their activation directly excites these neurons and increases their excitability. frontiersin.orgnih.gov Studies using M1 receptor knockout mice have shown that the majority of cholinergic responses in CA1 and CA3 pyramidal neurons are significantly reduced or eliminated without this receptor. frontiersin.orgnih.gov

In contrast, M4 receptors are located mainly on presynaptic terminals of glutamatergic neurons in the CA3 region, where they act to suppress glutamate (B1630785) release at the Schaffer-collateral pathway synapsing onto CA1 neurons. frontiersin.orgnih.gov This presynaptic inhibition is a key mechanism for regulating the flow of information through the hippocampal circuit. nih.govphysiology.org The distinct localization and function of M1 and M4 receptors allow for a sophisticated tuning of hippocampal activity; M1 receptors enhance neuronal excitability directly, while M4 receptors gate synaptic transmission between hippocampal subfields. frontiersin.orgnih.gov

| Receptor | Primary Location in Hippocampus | Primary Function | Effect of Activation | Reference |

|---|---|---|---|---|

| M1 | Postsynaptic (Somata/dendrites of CA1 & CA3 pyramidal neurons) | Modulation of pyramidal cell excitability. | Increases neuronal excitability and facilitates excitatory transmission. | frontiersin.orgnih.govnih.gov |

| M4 | Presynaptic (Axon terminals in CA3) | Modulation of synaptic transmission. | Suppresses glutamate release, reducing excitatory input from CA3 to CA1. | frontiersin.orgnih.govnih.gov |

Cortical Neuronal Activity and Oscillations

Cholinergic input to the prefrontal cortex (PFC) is essential for cognitive functions, and this modulation is primarily mediated by M1 and M4 receptors. nih.gov These receptors help to shape the functional microcircuitry of the PFC by acting as a gatekeeper for synaptic plasticity and influencing other neurotransmitter systems. frontiersin.orgnih.gov

Activation of M1 receptors on pyramidal neurons in the PFC can have dual effects depending on the nature of the stimulation. nih.gov Transient, or phasic, stimulation leads to increased excitability and enhanced signal transmission, while sustained, tonic stimulation can lead to reduced excitability. nih.gov This mechanism is thought to sharpen the signal-to-noise ratio within cortical circuits, a process that is disrupted in conditions like schizophrenia. nih.gov

Electrophysiological studies using quantitative electroencephalography (qEEG) have shown that M1/M4 agonists like xanomeline can significantly alter cortical oscillations. nih.govnih.gov In animal models, xanomeline was found to decrease high-frequency spectral activity. nih.govnih.gov Furthermore, it effectively reversed the increases in gamma and high-frequency qEEG power that are induced by the NMDA receptor antagonist ketamine. nih.gov This ability to normalize pathological cortical oscillations is consistent with a potential therapeutic effect on cognitive and psychotic symptoms. nih.gov

Neurochemical Effects on Acetylcholine and Dopamine Systems In Vivo

The therapeutic effects of M1/M4 muscarinic agonists are closely linked to their ability to modulate the acetylcholine and dopamine neurotransmitter systems in vivo.

Dopamine System: M1/M4 agonists indirectly regulate dopaminergic signaling, which is often dysregulated in psychosis. ku.dk The M4 receptor is highly expressed in the striatum, a key region for dopamine signaling, where it is often co-expressed on neurons with the dopamine D1 receptor. dovepress.comportlandpress.com Activation of these M4 receptors can decrease dopamine release. mdpi.com The antipsychotic-like effects of xanomeline in animal models are almost completely eliminated in mice that lack M4 receptors specifically on D1 receptor-expressing cells, underscoring the critical role of this mechanism. ku.dk Furthermore, in vivo studies showed that xanomeline increases the levels of the dopamine metabolite dihydroxyphenylacetic acid (DOPAC) in the striatum. nih.gov This effect was blocked by an M1 antagonist, suggesting that M1 receptor activation on dopamine nerve terminals also contributes to the modulation of dopamine turnover. nih.gov

Acetylcholine System: M1/M4 agonists also affect the acetylcholine system itself, primarily through autoreceptors. M4 receptors are located on presynaptic cholinergic terminals in brain regions like the ventral tegmental area (VTA). oup.com Activation of these M4 autoreceptors reduces the release of acetylcholine, which in turn inhibits the firing of VTA dopamine neurons that project to the striatum. oup.com This provides another pathway by which M4 activation can reduce striatal dopamine release. oup.com In vivo studies with xanomeline showed that it produced only small increases in striatal acetylcholine levels, indicating it does not block M2 autoreceptors, which would have led to a much larger increase in acetylcholine. nih.gov This highlights the selectivity of its action within the cholinergic system.

| Neurotransmitter System | Receptor Involved | Effect of M1/M4 Agonist (Xanomeline) | Mechanism | Reference |

|---|---|---|---|---|

| Dopamine | M4 | Decreased dopamine release in the striatum. | Activation of M4 receptors on D1-expressing neurons. | ku.dkmdpi.com |

| Dopamine | M1 | Increased dopamine turnover (DOPAC levels) in the striatum. | Activation of M1 heteroreceptors on dopamine terminals. | nih.gov |

| Acetylcholine | M4 | Reduced acetylcholine release in the VTA. | Activation of presynaptic M4 autoreceptors. | oup.com |

| Acetylcholine | M2 | No significant blockade of M2 autoreceptors. | Demonstrates selectivity over M2 receptors. | nih.gov |

Computational and Structural Insights into M1/m4 Muscarinic Agonist 1

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations build upon static structural data to explore the dynamic nature of ligand-receptor interactions and the process of receptor activation.

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a receptor. Docking studies on M1 and M4 receptors have successfully reproduced the binding modes of known agonists and antagonists. iucr.orgsurrey.ac.uk For M1-selective agonists like McN-A-343 and xanomeline (B1663083), docking has revealed interactions with specific residues that may be crucial for their signaling bias. mdpi.comnih.gov For example, interactions with Y404 in TM7 of the M1 receptor were implicated in Gαq signaling preference, while interactions with W378 and Y381 in TM6 were linked to β-arrestin recruitment. mdpi.comnih.govresearchgate.net These studies demonstrate that even within the conserved orthosteric pocket, different agonists can adopt unique conformations and engage with distinct sub-pockets, leading to varied functional outcomes. While a specific docking study for "M1/M4 muscarinic agonist 1" is not detailed in the provided context, the methods used for similar agonists like xanomeline would be applied to predict its binding pose and key interactions within the M1 and M4 receptor binding sites. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the receptor, capturing the conformational changes that occur upon ligand binding and lead to activation. A hallmark of Class A GPCR activation is the outward movement of the cytoplasmic side of TM6, which opens a cavity for G-protein binding. iucr.org

MD simulations of the M4 receptor have been used to study the effects of positive allosteric modulators (PAMs) like LY2033298 and VU0467154. elifesciences.orgbiorxiv.org These simulations showed that PAMs can stabilize activation-associated motifs throughout the receptor, from the extracellular ligand-binding region down to the intracellular G protein-coupling interface. biorxiv.org Simulations have also been used to trace the entry pathway of acetylcholine (B1216132), suggesting it first binds to the orthosteric "aromatic cage" before potentially moving to a deeper allosteric site near a highly conserved aspartate residue (D2.50), which may be critical for the activation process. nih.gov This dynamic process, elucidated by MD, provides a more complete picture of how an agonist like M1/M4 muscarinic agonist 1 could induce the specific conformational changes in the M1 and M4 receptors required to initiate downstream signaling through Gq/11 and Gi/o proteins, respectively. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For M1 and M4 muscarinic agonists, QSAR studies help to identify the key molecular properties that govern their potency and selectivity, thereby guiding the design of new, improved compounds. nih.gov

A recent QSAR study on a set of 59 structurally diverse M1 receptor agonists and antagonists highlighted the importance of molecular volume in determining whether a compound acts as an agonist or an antagonist. nih.gov For agonists, a predictive QSAR model was built using descriptors such as the ligand-receptor interaction energy (Einter), the number of rotatable bonds (NRB), and lipophilicity (ilogP). nih.gov This model demonstrated good predictive power, suggesting that these properties are critical for agonist activity at the M1 receptor. nih.gov

| Model | Key Descriptors | R² | Q² (LMO) | Q² (ext) | Reference |

|---|---|---|---|---|---|

| Agonists | Interaction Energy, Rotatable Bonds, Lipophilicity | 0.8964 | 0.78 | 0.791 | nih.gov |

| Antagonists | Interaction Energy, Fraction of sp³ Carbons, Lipophilicity | 0.8844 | 0.82 | 0.781 | nih.gov |

Such models are invaluable for the development of compounds like M1/M4 muscarinic agonist 1. By understanding the structural features that enhance agonist potency at M1 and M4 while minimizing activity at other subtypes, medicinal chemists can rationally design molecules with an optimized therapeutic profile for treating complex neuropsychiatric disorders. aspet.orgfrontiersin.orgfrontiersin.org

Application of Machine Learning in M1/M4 Agonist Design

The application of artificial intelligence and machine learning (ML) is rapidly becoming a cornerstone in the design and discovery of novel therapeutics, including selective M1/M4 muscarinic agonists. patsnap.compatsnap.com These computational techniques are employed to accelerate the iterative cycle of designing, synthesizing, and testing new compounds by building predictive models from large datasets. patsnap.com

One of the primary challenges in developing machine learning models for drug discovery is the prevalence of imbalanced datasets, where inactive compounds are rarely reported in the literature compared to active ones. researchgate.net To overcome this, researchers have implemented advanced strategies. researchgate.net For instance, in the development of classification models for the M1 receptor, transfer learning has been used. researchgate.net This involves leveraging bioactivity data from the broader G protein-coupled receptor (GPCR) family to improve the model's performance on the specific M1 target. researchgate.net Another approach is the use of generative models, such as recurrent neural networks (RNNs), to create new, realistic inactive compound data, thereby balancing the dataset and reducing misclassification errors. researchgate.net

Machine learning models are developed for several key applications in the drug discovery pipeline:

Screening Chemical Databases: ML-based classification models can rapidly screen vast chemical libraries to identify novel compounds with a high probability of interacting with M1 and M4 receptors. researchgate.net

Predicting Ligand Activity: Sophisticated models can be designed to distinguish between agonists and antagonists for GPCRs. nih.gov These models often work in a two-step process: first identifying if a molecule is a GPCR ligand and then classifying it as an agonist or antagonist. nih.gov

Optimizing Drug Properties: By analyzing structure-activity relationships, ML can guide medicinal chemists in modifying existing scaffolds, such as the N‐substituted oxindoles or carbamate (B1207046) isosteres found in some M4 agonists, to enhance receptor selectivity and functional response. patsnap.com

These computational approaches are not limited to a single algorithm. A variety of methods, including random forest, support vector machines (SVM), and neural networks, have been used to build predictive models for the cholinergic system. nih.govresearchgate.net By incorporating 2-D structural fingerprints and protein-ligand docking energies, these models can achieve high accuracy in predicting whether a compound will inhibit or activate a cholinergic target like a muscarinic receptor. researchgate.net The ultimate goal is to accelerate the discovery of compounds like M1/M4 muscarinic agonist 1, moving from computational prediction to clinical candidates more efficiently. patsnap.comresearchgate.net

Table 2: Machine Learning Approaches in Muscarinic Receptor Agonist Design

| ML Application/Technique | Description | Relevance to M1/M4 Agonist Design | Reference |

|---|---|---|---|

| Classification Models | Development of models (e.g., Random Forest, SVM) to classify compounds as active or inactive at a specific receptor target. | Enables rapid virtual screening of large compound libraries to find potential M1/M4 agonists. | researchgate.netresearchgate.net |

| Transfer Learning | Utilizing knowledge from a broad dataset (e.g., all GPCRs) to train a model for a more specific task (e.g., M1 receptor activity). | Overcomes data scarcity for specific subtypes and improves model accuracy for M1 classification. | researchgate.net |

| Generative Models (e.g., RNN) | AI models that learn from existing data to generate new, synthetic data points, such as creating new inactive compounds to balance a dataset. | Reduces misclassification errors caused by imbalanced bioactivity data, leading to more robust predictive models. | researchgate.net |

| Agonist vs. Antagonist Prediction | A two-step modeling process that first identifies a GPCR ligand and then predicts its functional role as an agonist or antagonist. | Helps prioritize the synthesis and testing of compounds predicted to have the desired agonist activity at M1/M4 receptors. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Computational models that correlate the chemical structure of a compound with its biological activity. | Connects molecular features (e.g., volume, lipophilicity) to agonist activity, guiding the rational design of more potent and selective compounds. | nih.gov |

Advanced Research Perspectives and Future Directions for M1/m4 Agonism

Exploring Biased Agonism for Enhanced Therapeutic Selectivity

Biased agonism, or functional selectivity, represents a sophisticated approach to drug design that aims to preferentially activate specific downstream signaling pathways of a receptor, while minimizing engagement of others. For G protein-coupled receptors (GPCRs) like the M1 and M4 muscarinic receptors, this concept is particularly salient. These receptors can signal through canonical G protein pathways (Gq/11 for M1, Gi/o for M4) as well as through β-arrestin pathways. It is hypothesized that the therapeutic effects of M1/M4 agonism in neuropsychiatric disorders are primarily mediated by G protein signaling, whereas some adverse effects may be linked to β-arrestin recruitment.

Research into biased agonism for M1/M4 receptors is focused on developing compounds that exhibit a preference for G protein pathway activation. The goal is to create a new generation of agonists with an improved therapeutic window, potentially reducing the incidence of side effects that have limited the utility of earlier, non-selective muscarinic agonists. By fine-tuning the interaction between the agonist and the receptor, it may be possible to isolate the desired clinical outcomes from the undesired physiological responses. This tailored approach could lead to treatments that are not only more effective but also better tolerated by patients.

Investigation of Combination Therapies with M1/M4 Agonists

The complexity of neurological and psychiatric disorders often necessitates therapeutic strategies that target multiple pathophysiological mechanisms. Consequently, the investigation of combination therapies involving M1/M4 agonists is a burgeoning area of research. By pairing an M1/M4 agonist with another agent that has a complementary mechanism of action, it may be possible to achieve synergistic effects, leading to enhanced efficacy or a reduction in the required dose of one or both agents, thereby improving tolerability.

One notable example of this approach is the co-formulation of an M1/M4 agonist with a peripherally restricted muscarinic antagonist. This strategy aims to mitigate the peripheral cholinergic side effects of the M1/M4 agonist, which can include nausea, vomiting, and diaphoresis, without compromising its centrally mediated therapeutic effects. The antagonist effectively blocks the action of the agonist at muscarinic receptors outside of the central nervous system, while the agonist is free to engage its targets within the brain. This innovative approach has shown promise in clinical trials, demonstrating the potential to significantly improve the therapeutic index of M1/M4 agonists.

| Combination Therapy Component | Rationale | Potential Benefit |

| Peripherally Restricted Muscarinic Antagonist | Mitigate peripheral cholinergic side effects | Improved tolerability and patient compliance |

| Antipsychotic Agent (e.g., dopamine (B1211576) antagonist) | Target multiple neurotransmitter systems implicated in psychosis | Synergistic efficacy, potential for lower doses |

| Cognitive Enhancer (e.g., acetylcholinesterase inhibitor) | Address cognitive deficits through complementary mechanisms | Broader improvement in cognitive domains |

Development of Next-Generation M1/M4 Agonists with Optimized Pharmacological Profiles

Building on the knowledge gained from first-generation M1/M4 agonists, researchers are actively developing next-generation compounds with optimized pharmacological profiles. The primary objectives of this research are to enhance selectivity for the M1 and M4 receptor subtypes over M2, M3, and M5, and to improve pharmacokinetic properties, such as oral bioavailability and brain penetrance. Furthermore, there is a concerted effort to fine-tune the intrinsic activity of these agonists, balancing efficacy with tolerability.

The development of these new chemical entities involves sophisticated medicinal chemistry approaches, including structure-activity relationship (SAR) studies and computational modeling. By systematically modifying the chemical structure of existing M1/M4 agonists, scientists can identify key molecular features that govern receptor affinity, selectivity, and functional activity. This iterative process of design, synthesis, and testing is paving the way for compounds with superior "drug-like" properties, holding the promise of more effective and safer treatments for a range of challenging neurological and psychiatric conditions.

Unraveling the Role of M1/M4 Receptors in Additional Neurological Processes

While the primary focus of M1/M4 agonist development has been on psychosis and cognitive impairment, there is growing evidence to suggest that these receptors play a crucial role in a broader spectrum of neurological processes. Preclinical research is beginning to uncover the involvement of M1 and M4 receptors in areas such as pain perception, mood regulation, and substance use disorders.

For instance, studies have indicated that M4 receptor activation may have analgesic effects, suggesting a potential role for M4-selective agonists in the treatment of chronic pain. Similarly, the modulation of cholinergic signaling through M1 and M4 receptors in brain regions associated with mood and reward, such as the prefrontal cortex and nucleus accumbens, points to their potential as therapeutic targets for depression and addiction. As our understanding of the intricate neurobiology of these receptors expands, so too will the potential clinical applications for M1/M4 agonists.

| Potential Therapeutic Area | Implicated Receptor(s) | Rationale |

| Chronic Pain | M4 | M4 receptor activation has shown analgesic effects in preclinical models. |

| Depression | M1, M4 | Modulation of cholinergic signaling in mood-regulating brain circuits. |

| Substance Use Disorders | M1, M4 | Involvement of M1 and M4 receptors in reward pathways. |

Translational Research Challenges and Opportunities in Preclinical Development

The translation of promising preclinical findings into clinically effective therapies is a significant challenge in drug development, and M1/M4 agonists are no exception. One of the primary hurdles is the development of robust and predictive preclinical models that accurately recapitulate the complex pathophysiology of human neurological and psychiatric disorders. While animal models have been instrumental in demonstrating the proof-of-concept for M1/M4 agonism, their predictive validity for clinical efficacy and tolerability in humans is not always straightforward.

Another key challenge lies in the selection of appropriate biomarkers to guide clinical development. Identifying and validating biomarkers that can measure target engagement, downstream pharmacological effects, and treatment response would greatly facilitate the design of more efficient and informative clinical trials. Opportunities in this area include the use of advanced neuroimaging techniques, such as PET and fMRI, to visualize receptor occupancy and changes in brain activity, as well as the analysis of cerebrospinal fluid or plasma for molecular markers of treatment response. Overcoming these translational challenges will be critical to realizing the full therapeutic potential of M1/M4 agonists.

Q & A

Q. What experimental approaches are used to determine the EC50 values of M1/M4 muscarinic agonists like Compound 42?

Methodological Answer: EC50 values are typically derived using in vitro functional assays in recombinant cell lines expressing human muscarinic receptor subtypes. For example, Compound 42 (M1/M2/M4 agonist) was evaluated via calcium mobilization or cAMP modulation assays, yielding EC50 values of 6.5 nM (M4), 26 nM (M1), and 210 nM (M2) . Key steps include:

- Transfection of CHO cells with receptor subtypes.

- Dose-response curves generated using agonist titration.

- Normalization to reference agonists (e.g., acetylcholine).

- Data analysis via nonlinear regression (e.g., GraphPad Prism).

Reference Table:

| Receptor | EC50 (nM) | Assay Type |

|---|---|---|

| M4 | 6.5 | Calcium |

| M1 | 26 | cAMP |

| M2 | 210 | cAMP |

Q. How do researchers validate subtype selectivity of M1/M4 agonists in vitro?

Methodological Answer: Subtype selectivity is assessed using:

- Radioligand binding assays : Competition studies with selective antagonists (e.g., pirenzepine for M1, tropicamide for M4) to quantify receptor affinity .

- Functional selectivity profiling : Comparing agonist potency across M1-M5 receptors stably expressed in cell lines. For example, McN-A-343 shows M1/M4 selectivity via Gq/11 and Gi/o coupling, while pilocarpine favors M1/M3 .

- Pathway-specific assays : Measuring RAi (relative intrinsic activity) across signaling pathways (e.g., cAMP vs. phosphoinositide hydrolysis) to detect biased agonism .

Advanced Research Questions

Q. How can conflicting data on M1/M4 agonist efficacy across in vivo models be reconciled?

Methodological Answer: Discrepancies often arise from:

- Species differences : Rat M4 receptors may exhibit lower agonist affinity than human orthologs. Cross-species receptor alignment and in silico modeling (e.g., molecular dynamics) can identify critical residues affecting binding .

- Pharmacokinetic variability : Brain penetration and metabolism differ between compounds. ML-007, an M1/M4 agonist, showed favorable CNS penetration in Phase 1 trials, while xanomeline required co-administration with peripherally restricted antagonists to mitigate side effects .

- Behavioral assay design : Schizophrenia models (e.g., PCP-induced hyperlocomotion vs. prepulse inhibition) may prioritize distinct receptor contributions. Standardizing endpoints (e.g., PANSS scores in clinical trials) improves translational relevance .

Q. What strategies mitigate agonist-induced receptor desensitization in M1/M4-targeted therapies?

Methodological Answer: Desensitization mechanisms include:

- Receptor phosphorylation : Agonist-bound M1 receptors are phosphorylated by casein kinase 1α (CK1α), uncoupling G-protein signaling. Inhibiting CK1α or using biased agonists that avoid phosphorylation sites may reduce desensitization .

- Dosing regimens : Pulsatile administration (e.g., intermittent dosing of NBI-1117568 in Phase 2 trials) preserves receptor responsiveness .

- Allosteric modulation : Positive allosteric modulators (PAMs) enhance endogenous acetylcholine effects without direct receptor activation, minimizing desensitization .

Q. How are signaling pathway biases of M1/M4 agonists characterized?

Methodological Answer: Biased agonism is quantified via:

- RAi (relative activity) analysis : Comparing agonist efficacy across multiple pathways (e.g., Gq/11-mediated calcium flux vs. Gs-mediated cAMP). For M4 receptors, RAi values remain consistent across pathways, suggesting a single active state .

- β-arrestin recruitment assays : Using BRET or Tango assays to measure non-G-protein signaling. ML-007 showed minimal β-arrestin recruitment, reducing liability for tachyphylaxis .

- Computational modeling : Molecular docking to predict ligand-receptor conformations favoring specific pathways (e.g., Gq/11 over Gi/o) .

Q. What preclinical models best predict clinical efficacy of M1/M4 agonists in schizophrenia?

Methodological Answer: Key models include:

- Dopaminergic hyperactivation : Amphetamine- or PCP-induced hyperactivity in rodents, reversed by M4-preferring agonists like NBI-1117568 .

- Cognitive deficits : Scopolamine-induced memory impairment, ameliorated by M1 agonists (e.g., NBI-1117567) via hippocampal NMDA potentiation .

- Translational biomarkers : fMRI or MEG imaging to assess cortical network synchronization, validated in Phase 2 trials of NBI-1117568 .

Q. How do dual M1/M4 agonists (e.g., ML-007) compare to subtype-selective agonists in therapeutic potential?

Methodological Answer:

- Advantages of dual agonists : Synergistic effects on cognition (M1) and psychosis (M4), as seen with xanomeline in Alzheimer’s trials .

- Disadvantages : Broader side effect profiles (e.g., gastrointestinal effects via M3 cross-reactivity). ML-007’s improved selectivity reduced adverse events in Phase 1 .

- Clinical trends : Neurocrine’s pipeline prioritizes M4-selective agonists (NBI-1117568) for schizophrenia, while retaining dual agonists (NBI-1117570) for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.